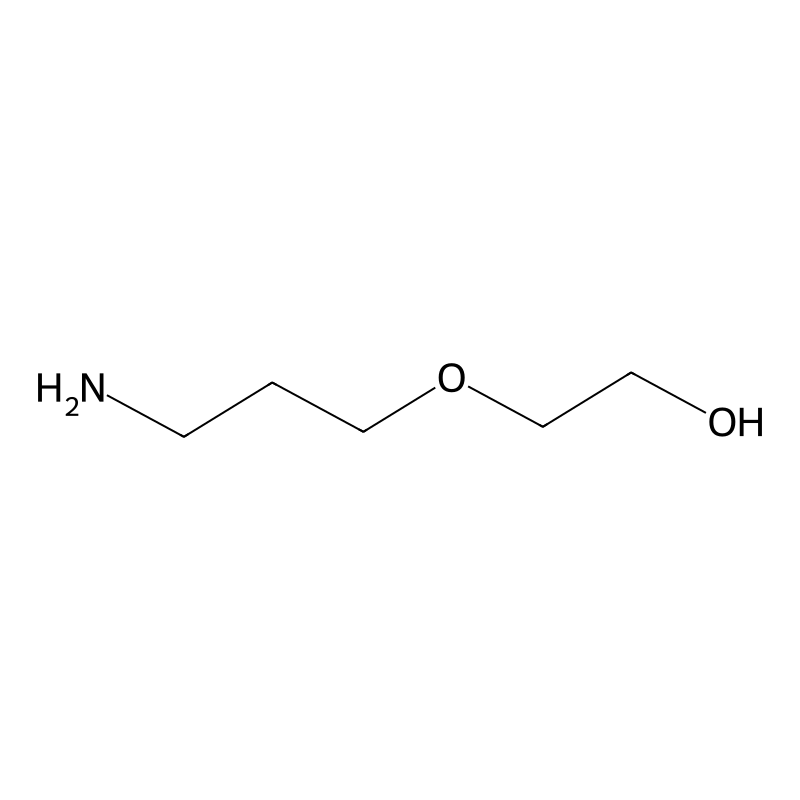

2-(3-Aminopropoxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethanol Synthesis and Ethyl Acetate Inhibition

Safety Evaluation of Topical Applications of Ethanol

Specific Scientific Field: Occupational Medicine and Toxicology

Summary of the Application: This research evaluates the safety of topical applications of ethanol on the skin and inside the oral cavity . Ethanol is widely used in many products with direct exposure to the human skin, such as hand disinfectants, cosmetics, pharmaceutical preparations, and many household products .

Methods of Application or Experimental Procedures: It focuses on the carcinogenic effects of ethanol, the link between the use of ethanol in the oral cavity and oral cancer, and the effects of ethanol as a skin penetration enhancer .

Results or Outcomes: The study found contradictory evidence about the safety of topical applications of ethanol . There is a lack of evidence to associate topical ethanol use with an increased risk of skin cancer .

Ethanol Intoxication Sensing Technologies

Specific Scientific Field: Medicine, Chemistry, and Computer Science

Summary of the Application: This research presents the development and the current state of alcohol intoxication quantifying devices and techniques . The aim is to produce the most effective and accurate methods of quantifying intoxication levels .

Methods of Application or Experimental Procedures: The study categorizes the alcohol intoxication quantifying devices and techniques into six major categories: estimates, breath alcohol devices, bodily fluid testing, transdermal sensors, mathematical algorithms, and optical techniques .

Results or Outcomes: The study found that the major developments in monitoring ethanol intoxication levels aim at noninvasive transdermal/optical methods for personal monitoring . The gold-standard method for measuring blood ethanol levels is through gas chromatography .

Ethanol for Hygiene and Infection Control

Specific Scientific Field: Public Health and Infectious Diseases

Summary of the Application: This research focuses on the importance of hygiene as the first line of defense for infection control . Ethanol is widely used in many products with direct exposure to the human skin, such as hand disinfectants, cosmetics, pharmaceutical preparations, and many household products .

2-(3-Aminopropoxy)ethanol is an organic compound characterized by its amino and ether functional groups. Its chemical structure includes a propoxy group attached to an ethanol backbone, making it a versatile molecule in organic synthesis. The molecular formula for 2-(3-Aminopropoxy)ethanol is , and its systematic name reflects the presence of both an amino group and an ether linkage. This compound is often utilized in various

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to participate in nucleophilic substitution reactions with electrophiles.

- Formation of Macrocyclic Complexes: As mentioned, this compound can react with metal nitrates and salicylaldehyde derivatives through template reactions, leading to the formation of macrocyclic complexes. For example, it reacts with lead(II), zinc(II), or lanthanum(III) nitrates to produce complex structures that have applications as electrolytes with varying conductivity.

- Esterification and Amide Formation: The hydroxyl group can engage in esterification reactions with carboxylic acids or amide formation with acyl chlorides.

Several methods can be employed for the synthesis of 2-(3-Aminopropoxy)ethanol:

- Alkylation of Amino Alcohols: Starting from ethanolamine, alkylation with 1-bromopropane can yield 2-(3-Aminopropoxy)ethanol.

- Reactions Involving Ethylene Oxide: Ethylene oxide can be reacted with 3-aminopropanol under controlled conditions to produce the desired compound.

- Template Synthesis: This method involves using metal ions to facilitate the formation of macrocyclic complexes where 2-(3-Aminopropoxy)ethanol acts as a ligand.

2-(3-Aminopropoxy)ethanol has several notable applications:

- Building Block for Macrocyclic Complexes: It serves as a key component in synthesizing macrocyclic complexes used in various fields such as materials science and catalysis.

- Potential Use in Pharmaceuticals: While specific pharmaceutical applications are yet to be fully explored, its structural characteristics suggest potential uses in drug development.

- Electrolyte Formulation: The complexes formed using this compound can be utilized in electrolyte formulations for batteries and other electrochemical applications.

Interaction studies involving 2-(3-Aminopropoxy)ethanol primarily focus on its ability to form complexes with metal ions. These interactions are crucial for understanding the stability and conductivity of the resulting macrocyclic compounds. Studies may include:

- Metal Ion Binding Affinity: Evaluating how effectively 2-(3-Aminopropoxy)ethanol binds to various metal ions.

- Electrochemical Properties: Investigating the conductivity and electrochemical behavior of complexes formed with this compound.

Several compounds share structural similarities with 2-(3-Aminopropoxy)ethanol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethanolamine | Contains both amino and hydroxyl groups | Used primarily as a building block in pharmaceuticals. |

| 3-Aminopropanol | Similar propyl chain | More focused on biological applications than synthetic uses. |

| 2-(Aminoethyl)ethanol | Amino group on an ethyl chain | Often used in surfactants and cleaning products. |

| 3-(Aminomethyl)phenol | Phenolic structure with an amino group | Exhibits distinct biological activities related to phenolic compounds. |

The uniqueness of 2-(3-Aminopropoxy)ethanol lies in its dual functionality as both an amino alcohol and an ether, allowing it to participate in diverse